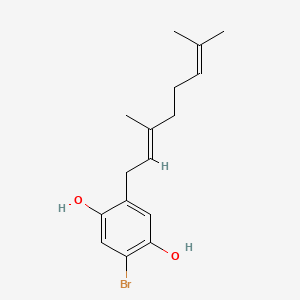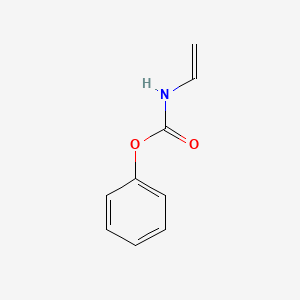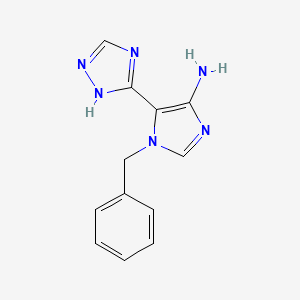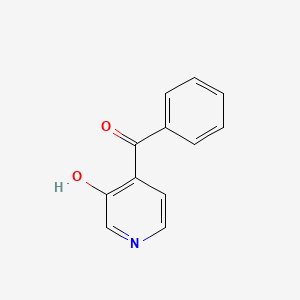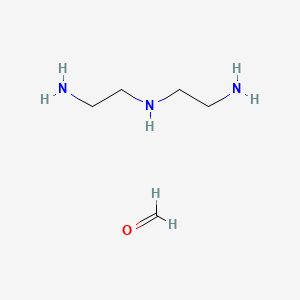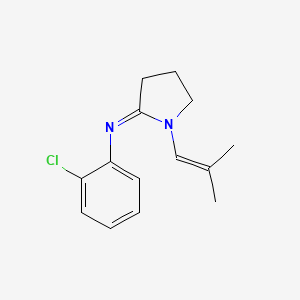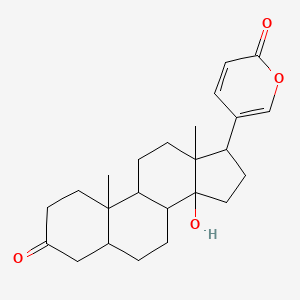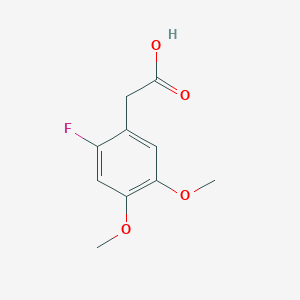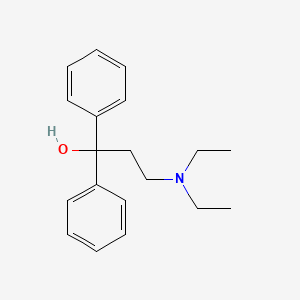
1,3-Dicyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyanoguanidine is a versatile organic compound with the molecular formula C3H4N4. It is a derivative of guanidine and contains two cyano groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
1,3-Dicyanoguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with cyanogen bromide using dimethylformamide (DMF) as a solvent . Another method involves the reaction of 1,3-dicyano-2-methylisothiourea or dimethyl N-cyanodithioimidocarbonate with cyanamide . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to achieve high yields.
Análisis De Reacciones Químicas
1,3-Dicyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with metal ions to form complexes, such as those with cobalt (II) and copper (II) nitrates . Common reagents used in these reactions include nitrates, cyanamides, and other metal salts. The major products formed from these reactions are often metal complexes with unique properties, such as enhanced stability and specific biological activities .
Aplicaciones Científicas De Investigación
1,3-Dicyanoguanidine has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other guanidine derivatives and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial properties and its ability to form stable complexes with metal ions . In medicine, it is investigated for its potential use in drug development and as a therapeutic agent. Industrially, it is used in the production of flame retardants, fertilizers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1,3-dicyanoguanidine involves its ability to form stable complexes with metal ions. This interaction is facilitated by the presence of cyano groups, which can coordinate with metal ions to form chelates . These complexes can exhibit unique properties, such as enhanced stability and specific biological activities. The molecular targets and pathways involved in these interactions are often related to the metal ions’ coordination chemistry and the resulting changes in the electronic structure of the complexes .
Comparación Con Compuestos Similares
1,3-Dicyanoguanidine can be compared with other similar compounds, such as cyanoguanidine and tricyanoguanidineIt is commonly used in the production of melamine and as a curing agent for epoxy resins . Tricyanoguanidine, on the other hand, contains three cyano groups and is used in the synthesis of more complex guanidine derivatives . The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in various applications.
Propiedades
Número CAS |
2133-83-7 |
|---|---|
Fórmula molecular |
C3H3N5 |
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
1,2-dicyanoguanidine |
InChI |
InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |
Clave InChI |
CXCSZVYZVSDARW-UHFFFAOYSA-N |
SMILES canónico |
C(#N)NC(=NC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


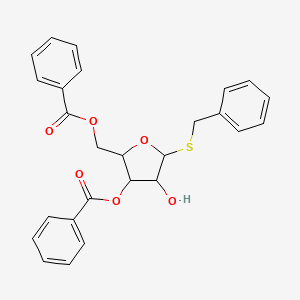
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)
